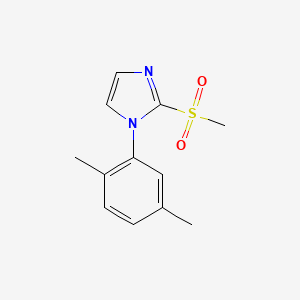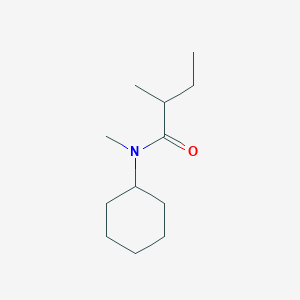
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and ease of synthesis. However, its use has been associated with a number of adverse effects, including respiratory depression, addiction, and overdose.
Mechanism of Action
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the kappa-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids, including pain relief, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide has advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the study of opioid receptor activation at low concentrations. However, its potential for addiction and overdose make it a risky substance to work with, and its use should be carefully controlled and monitored.
Future Directions
Future research on N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide could focus on the development of safer and more effective opioid analgesics, as well as the investigation of the molecular mechanisms of opioid receptor activation. Other potential areas of research include the role of opioid receptors in addiction and withdrawal, and the use of opioid receptor antagonists as a treatment for opioid addiction.
Synthesis Methods
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide is typically synthesized using a multi-step process that involves the reaction of piperidine, 2,3,4-trimethoxybenzaldehyde, and methylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new drugs for the treatment of pain. It has also been used to investigate the role of opioid receptors in addiction and withdrawal.
properties
IUPAC Name |
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O4/c1-15(2)23-13-11-17(12-14-23)22(3)19(24)10-8-16-7-9-18(25-4)21(27-6)20(16)26-5/h7,9,15,17H,8,10-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAPPOWMAGDNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C)C(=O)CCC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)

![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)

![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)


![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)

